Azido-PEG1-NHS ester

描述

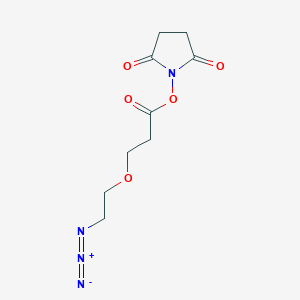

Azido-PEG1-NHS ester is a versatile compound widely used in click chemistry and bioconjugation applications. It consists of an azide group and an N-hydroxysuccinimide (NHS) ester, which allows it to react with primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic polyethylene glycol (PEG) spacer enhances its solubility in aqueous media.

准备方法

Synthetic Routes and Reaction Conditions

Azido-PEG1-NHS ester is synthesized through a series of chemical reactions involving the introduction of azide and NHS ester functionalities. The general synthetic route includes the following steps:

PEGylation: The initial step involves the PEGylation of a suitable precursor to introduce the PEG spacer.

Azidation: The PEGylated compound is then reacted with sodium azide to introduce the azide group.

NHS Esterification: Finally, the azido-PEG compound is reacted with NHS to form the this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The compound is typically purified using techniques like column chromatography and recrystallization .

化学反应分析

Amine Labeling via NHS Ester

The NHS ester reacts with primary amines (-NH₂) under physiological to slightly alkaline conditions (pH 7.2–9) to form stable amide bonds.

Reaction Scheme :

(R = Azido-PEG1; P = protein or amine-containing molecule) .

Key Parameters :

Applications :

- Labeling lysine residues in proteins .

- Modifying amine-functionalized surfaces (e.g., aminosilane-coated nanoparticles) .

Click Chemistry via Azide Group

The terminal azide (-N₃) participates in two major biorthogonal reactions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Scheme :

(Forms a 1,4-disubstituted triazole) .

Conditions :

- Catalyzed by Cu(I) (e.g., CuSO₄ + sodium ascorbate).

- Performed in aqueous or organic solvents at 25–37°C .

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Reaction Scheme :

(Copper-free, ideal for sensitive biological systems) .

Conditions :

Hydrolysis of NHS Ester

The NHS ester undergoes hydrolysis in aqueous solutions, competing with amine conjugation:

Hydrolysis Rates :

| pH | Half-Life (0°C) |

|---|---|

| 7.0 | 4–5 hours |

| 8.6 | 10 minutes |

Mitigation Strategy: Use fresh reagents and minimize reaction time .

Side Reactions in Amidine Formation

At pH <10, imidoester intermediates may form non-specific amidine bonds with amines, though this is minimal for this compound due to its NHS chemistry .

Comparative Reaction Performance

| Reaction Type | Yield | Time | Catalysts | Applications |

|---|---|---|---|---|

| NHS-amine | >80% | 30–120min | None | Protein labeling |

| CuAAC | 90–95% | 1–4h | Cu(I) | In vitro conjugation |

| SPAAC | 85–90% | 2–12h | None | Live-cell imaging |

Optimization Strategies

科学研究应用

Chemical Synthesis

Click Chemistry : Azido-PEG1-NHS ester is a prominent reagent in click chemistry, enabling the synthesis of complex molecules through efficient and selective reactions. The azide group can react with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. This reaction is pivotal in creating diverse chemical structures for research and therapeutic purposes .

Biological Applications

Bioconjugation : The NHS ester functionality allows for the conjugation of the compound to proteins, peptides, and oligonucleotides. This is particularly useful in creating bioconjugates for therapeutic applications, such as antibody-drug conjugates (ADCs) where the PEG spacer enhances solubility and stability in aqueous environments .

Protein Labeling : this compound is employed to label proteins for tracking and studying their interactions within biological systems. By attaching fluorescent dyes or other functional groups, researchers can visualize protein localization and dynamics in live cells .

Medical Research

Drug Delivery Systems : The compound's ability to improve the solubility of therapeutic agents makes it suitable for drug delivery applications. By modifying drug molecules with this compound, researchers can enhance their pharmacokinetics and bioavailability, leading to more effective treatments .

Nanotechnology : In the field of nanomedicine, this compound is utilized to functionalize nanoparticles for targeted drug delivery. The azide group facilitates the attachment of targeting ligands or imaging agents, allowing for precise delivery to specific tissues or cells .

Industrial Applications

Advanced Materials Development : The compound contributes to the development of novel materials with tailored properties. Its ability to form stable linkages with various substrates enables the creation of smart materials that respond to environmental stimuli or exhibit specific functionalities .

Case Studies

作用机制

The mechanism of action of azido-PEG1-NHS ester involves two primary pathways:

相似化合物的比较

Azido-PEG1-NHS ester is unique due to its combination of azide and NHS ester functionalities, which allows for versatile bioconjugation applications. Similar compounds include:

Azido-PEG2-NHS ester: Contains a longer PEG spacer, providing increased solubility.

Azido-PEG3-NHS ester: Offers additional flexibility in bioconjugation reactions.

Azido-PEG4-NHS ester: Further extends the PEG spacer length, enhancing its application in complex systems.

生物活性

Azido-PEG1-NHS ester is a specialized compound widely utilized in bioconjugation and drug delivery systems. Its unique structure, comprising an azide functional group and an N-hydroxysuccinimide (NHS) ester, allows it to participate in various biological reactions, particularly through "click chemistry." This article will delve into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

Structure and Composition

- Molecular Formula : C9H12N4O5

- Molecular Weight : 256.2 g/mol

- Purity : 98%

- CAS Number : 1807530-06-8

The compound features a hydrophilic polyethylene glycol (PEG) spacer that enhances solubility in aqueous environments, making it suitable for biological applications .

The NHS ester group is highly reactive towards primary amines, facilitating the formation of stable amide bonds under physiological conditions (pH 7.2 to 9). This reaction is crucial for labeling proteins and other biomolecules . The azide group can react with terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming a stable triazole linkage, which is pivotal in bioconjugation strategies .

Applications in Biological Research

This compound has diverse applications in medical research, drug delivery systems, and nanotechnology:

- Protein Labeling : The NHS ester allows for the efficient labeling of proteins, enabling tracking and visualization in various assays.

- Click Chemistry : The azide functionality is utilized in click chemistry to conjugate biomolecules selectively.

- Antibody-Drug Conjugates (ADCs) : It serves as a linker in ADCs, enhancing the delivery of therapeutic agents directly to target cells .

Study 1: Efficacy in Drug Delivery Systems

A study demonstrated that conjugating this compound with therapeutic agents significantly improved their solubility and stability. The PEGylation process extended the half-life of drugs in circulation, enhancing their therapeutic efficacy. For example, conjugates showed a 20-fold increase in potency against resistant ovarian cancer cell lines compared to unconjugated drugs .

Study 2: Click Chemistry Applications

In another investigation, researchers employed this compound to create bioconjugates using click chemistry. The study highlighted the efficiency of the azide group in forming stable linkages with various biomolecules, including peptides and nucleic acids. This method showcased the potential for developing targeted therapies that could improve drug specificity and reduce side effects .

Comparative Data Table

| Property | This compound |

|---|---|

| Molecular Weight | 256.2 g/mol |

| Purity | ≥98% |

| CAS Number | 1807530-06-8 |

| Solubility | Aqueous media |

| Reaction Type | Amine-reactive crosslinker |

| Click Chemistry Compatibility | Yes |

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(2-azidoethoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O5/c10-12-11-4-6-17-5-3-9(16)18-13-7(14)1-2-8(13)15/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKGKSFTIINDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001166324 | |

| Record name | Propanoic acid, 3-(2-azidoethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001166324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807530-06-8 | |

| Record name | Propanoic acid, 3-(2-azidoethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807530-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-(2-azidoethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001166324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。